molecular formula C11H17NO2 B7874031 2-(3-Methoxy-propoxy)-6-methyl-phenylamine

2-(3-Methoxy-propoxy)-6-methyl-phenylamine

Cat. No.: B7874031
M. Wt: 195.26 g/mol
InChI Key: ZKVAGGYHXNTNQB-UHFFFAOYSA-N
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Description

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a methoxy-propoxy group attached to the phenyl ring, along with a methyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine typically involves the reaction of 6-methyl-2-nitrophenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like hydrogen gas in the presence of a palladium catalyst to yield the desired amine compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-propoxy)-6-methyl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: The methoxy-propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylamines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxy-propoxy)-6-methyl-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-propoxy)-6-methyl-phenylamine involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxy-propoxy)-6-methyl-pyridine
  • 2-(3-Methoxy-propoxy)-6-methyl-benzene

Uniqueness

2-(3-Methoxy-propoxy)-6-methyl-phenylamine is unique due to its specific structural features, including the presence of both a methoxy-propoxy group and an amine group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(3-methoxypropoxy)-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-5-3-6-10(11(9)12)14-8-4-7-13-2/h3,5-6H,4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVAGGYHXNTNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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